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molecular formula C9H7FO B1338396 1-(4-Fluorophenyl)prop-2-en-1-one CAS No. 51594-59-3

1-(4-Fluorophenyl)prop-2-en-1-one

Cat. No. B1338396
M. Wt: 150.15 g/mol
InChI Key: HDQOQFCURUKAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937091B2

Procedure details

Fluorobenzene (0.5 mL), acryloyl chloride (0.23 g), and aluminium chloride (0.33 g) were treated in the same manner as described in Example 1 to obtain the title compound (90 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].[Cl-].[Al+3].[Cl-].[Cl-]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH:9]=[CH2:10])=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
0.23 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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